molecular formula C15H13NO4 B14218991 N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide CAS No. 825633-27-0

N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide

Cat. No.: B14218991
CAS No.: 825633-27-0
M. Wt: 271.27 g/mol
InChI Key: MJYKBPCYFDXAHX-UHFFFAOYSA-N
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Description

N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide is a chemical compound with the molecular formula C14H13NO3 It is known for its unique structure, which includes a pyran ring fused with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide typically involves the reaction of 4-acetylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a base to yield the desired compound. The reaction conditions often include temperatures ranging from 60°C to 80°C and reaction times of 4 to 6 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)acetamide
  • 4-Acetamidoacetophenone
  • N-(4-Acetylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide

Uniqueness

N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide is unique due to its fused pyran-acetamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

825633-27-0

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

N-[6-(4-acetylphenyl)-2-oxopyran-3-yl]acetamide

InChI

InChI=1S/C15H13NO4/c1-9(17)11-3-5-12(6-4-11)14-8-7-13(15(19)20-14)16-10(2)18/h3-8H,1-2H3,(H,16,18)

InChI Key

MJYKBPCYFDXAHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C(=O)O2)NC(=O)C

Origin of Product

United States

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